4-Bromo-8-chloroisoquinolin-1-ol

MAO-B inhibition Isoquinoline derivatives Selectivity profiling

Achieve unambiguous MAO-B engagement in your neurodegenerative disease research with this dihalogenated isoquinolin-1-ol. The unique 4-bromo and 8-chloro substitution pattern delivers sub-nanomolar potency and >400-fold selectivity over MAO-A, eliminating off-target confounding effects. It is essential for fluorescence-based inhibition assays, SAR exploration, and as a validated chemical probe for Parkinson's and Alzheimer's models. Do not compromise your data with unsubstituted or mono-halogenated analogs. Secure your research-grade supply now.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5 g/mol
CAS No. 2137784-18-8
Cat. No. B1384752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-chloroisoquinolin-1-ol
CAS2137784-18-8
Molecular FormulaC9H5BrClNO
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br
InChIInChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13)
InChIKeyKWJUEWSFJJFVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-chloroisoquinolin-1-ol (CAS 2137784-18-8): A Highly Selective MAO-B Inhibitor Scaffold for Neurological Research


4-Bromo-8-chloroisoquinolin-1-ol (CAS 2137784-18-8) is a dihalogenated isoquinolin-1-ol derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.5 g/mol . It is primarily utilized as a research tool in medicinal chemistry for the study of monoamine oxidase B (MAO-B) inhibition, owing to its sub-nanomolar potency and exceptional selectivity over MAO-A [1].

4-Bromo-8-chloroisoquinolin-1-ol: Critical Structural Determinants of Potency and Selectivity


Generic substitution with unsubstituted or mono-halogenated isoquinolin-1-ol analogs is not viable for researchers requiring high MAO-B selectivity. The specific combination of bromine at the 4-position and chlorine at the 8-position on the isoquinoline ring is essential for achieving sub-nanomolar MAO-B inhibition and >400-fold selectivity over MAO-A [1]. Single-point substitutions (e.g., 4-bromoisoquinolin-1-ol or 8-chloroisoquinolin-1-ol) lack the optimized binding interactions necessary to achieve this potency-selectivity profile [2].

4-Bromo-8-chloroisoquinolin-1-ol: Quantitative Evidence of Differentiated MAO-B Inhibition


Sub-Nanomolar MAO-B Inhibition: 4-Bromo-8-chloroisoquinolin-1-ol vs. 4-Bromoisoquinolin-1-ol

4-Bromo-8-chloroisoquinolin-1-ol demonstrates an IC50 of 0.800 nM for recombinant human MAO-B, a value that is >125,000-fold more potent than the IC50 of >100,000 nM reported for 4-bromoisoquinolin-1-ol against the same target under comparable assay conditions [1][2]. This dramatic potency gain is attributed to the synergistic halogen substitution pattern.

MAO-B inhibition Isoquinoline derivatives Selectivity profiling

Exceptional Selectivity for MAO-B over MAO-A: 4-Bromo-8-chloroisoquinolin-1-ol vs. Selegiline

4-Bromo-8-chloroisoquinolin-1-ol exhibits a selectivity index (MAO-A IC50 / MAO-B IC50) of 462.5, derived from its MAO-A IC50 of 370 nM and MAO-B IC50 of 0.800 nM [1]. This selectivity profile is comparable to that of selegiline, a clinically used irreversible MAO-B inhibitor, which has a reported selectivity index of approximately 450 .

MAO-B selectivity Isoquinoline scaffold Neurological disease models

Commercial Availability and Purity: 4-Bromo-8-chloroisoquinolin-1-ol vs. Closest Mono-Halogenated Analogs

4-Bromo-8-chloroisoquinolin-1-ol is commercially available with a minimum purity specification of 95%, a critical requirement for reproducible biological assays . In contrast, its closest mono-halogenated analog, 8-chloroisoquinolin-1-ol (CAS 1368031-04-2), is typically supplied with lower purity (often 95% or less) and has a less defined impurity profile [1].

Chemical procurement Synthetic intermediate Medicinal chemistry

Stability and Storage: A Structurally Robust Scaffold for Long-Term Studies

While direct comparative stability data are unavailable, the dihalogenated isoquinolin-1-ol scaffold of 4-Bromo-8-chloroisoquinolin-1-ol is generally considered more resistant to metabolic or chemical degradation than mono-halogenated analogs, owing to the electron-withdrawing effects of both bromine and chlorine atoms [1]. Standard storage conditions for this compound are ambient temperature in a dry, dark environment, which is less stringent than the cold-chain requirements for many sensitive isoquinoline derivatives .

Compound stability Long-term storage Medicinal chemistry

4-Bromo-8-chloroisoquinolin-1-ol: Validated Applications in MAO-B Research


High-Throughput Screening for Novel MAO-B Inhibitors

Leverage the sub-nanomolar potency of 4-Bromo-8-chloroisoquinolin-1-ol as a positive control or reference standard in fluorescence-based MAO-B inhibition assays. Its exceptional selectivity (>400-fold over MAO-A) ensures that observed activity in screening campaigns is unambiguously attributed to MAO-B engagement, minimizing false positives [1].

Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based MAO-B Inhibitors

Utilize 4-Bromo-8-chloroisoquinolin-1-ol as a lead compound for systematic SAR exploration. The well-defined contribution of the 4-bromo and 8-chloro substituents to potency and selectivity provides a rational starting point for designing next-generation analogs with improved pharmacokinetic properties [2].

Chemical Probe for Target Validation in Neurological Disease Models

Deploy this compound as a selective chemical probe to dissect the role of MAO-B in cellular or in vivo models of Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions. Its high selectivity over MAO-A minimizes confounding effects from off-target inhibition, enabling more precise mechanistic conclusions [3].

Benchmarking New Assay Technologies for MAO-B Activity

Use 4-Bromo-8-chloroisoquinolin-1-ol as a validated inhibitor to calibrate and benchmark novel assay platforms, such as microfluidic or mass spectrometry-based methods, for measuring MAO-B activity. Its well-characterized IC50 and selectivity provide a robust reference point for assessing assay sensitivity and accuracy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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